

Dehydrohautriwaic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Dehydrohautriwaic acid*

Cat. No.: B1163374

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CAS Number: 51905-84-1

Chemical Formula: C₂₀H₂₆O₄

Molecular Weight: 330.42 g/mol

This technical guide provides an in-depth overview of **Dehydrohautriwaic acid** (CAS 51905-84-1), a clerodane diterpenoid of interest to researchers in drug discovery and development. This document summarizes its chemical properties, biological activities, and mechanism of action based on available scientific literature. For clarity, this guide will refer to the compound as Hautriwaic acid, a synonym frequently used in the cited literature that corresponds to the same chemical entity.

Chemical and Physical Properties

Dehydrohautriwaic acid is a natural product that has been isolated from various plant species, including *Pulicaria salviifolia* and *Dodonaea viscosa*.^[1] It is a bicyclic diterpenoid characterized by a clerodane skeleton.

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₈ O ₄	PubChem
Molecular Weight	332.4 g/mol	PubChem
IUPAC Name	(4aR,5S,6R,8aS)-5-[2-(furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-3,4,4a,6,7,8-hexahydroronaphthalene-1-carboxylic acid	PubChem
CAS Number	18411-75-1 (for Hautriwaic acid)	PubChem

Biological Activities

Current research has primarily focused on the anti-inflammatory and antinociceptive properties of Hautriwaic acid.

Anti-inflammatory Activity

Hautriwaic acid has demonstrated significant anti-inflammatory effects in preclinical models.[\[1\]](#) [\[2\]](#)[\[3\]](#) In a widely used model of topical inflammation, the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, Hautriwaic acid exhibited dose-dependent inhibition of edema.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Dose (mg/ear)	Edema Inhibition (%)
0.25	60.2
0.5	70.2
1.0	87.1

In this acute inflammation model, Hautriwaic acid showed a maximal effective response (Emax) of 97% and an effective dose 50 (ED₅₀) of 0.158 mg/ear.[\[3\]](#)

Furthermore, in a chronic inflammation model induced by multiple applications of TPA, Hautriwaic acid, at a dose of 15 mg/kg, reduced edema by 64%.[\[1\]](#)[\[2\]](#) Its anti-inflammatory activity is suggested to be mediated, at least in part, by the modulation of pro-inflammatory and anti-inflammatory cytokines. In a model of kaolin/carrageenan-induced monoarthritis, treatment with Hautriwaic acid led to a decrease in the levels of pro-inflammatory cytokines IL-1 β , IL-6, and TNF- α , and an increase in the anti-inflammatory cytokine IL-10 in the affected joint.

Antinociceptive Activity

Hautriwaic acid has also been investigated for its pain-relieving effects and has shown promise in preclinical models of chronic pain.[\[4\]](#)

Mechanism of Action

The antinociceptive effects of Hautriwaic acid are attributed to its ability to block tetrodotoxin-sensitive (TTX-S) voltage-dependent sodium channels.[\[4\]](#) These channels are crucial for the generation and propagation of action potentials in nociceptive (pain-sensing) neurons. By inhibiting these channels, Hautriwaic acid reduces neuronal excitability, thereby dampening the transmission of pain signals.[\[4\]](#) Notably, the compound did not show activity at opioid receptors, indicating a distinct mechanism of action from opioid analgesics.[\[4\]](#)

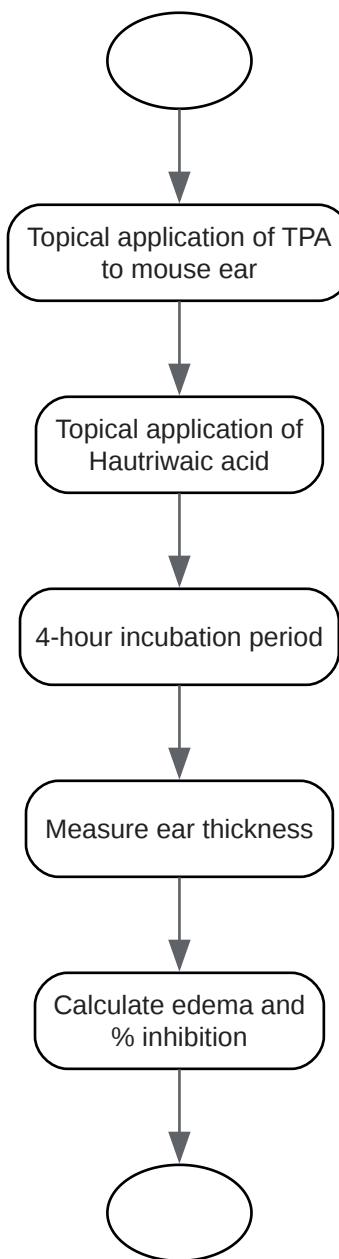
Caption: Mechanism of Hautriwaic Acid in Pain Reduction.

Experimental Protocols

TPA-Induced Mouse Ear Edema (Acute Model)

- Animal Model: CD-1 mice.
- Inflammation Induction: Topical application of 2.5 μ g of 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in acetone to the inner and outer surfaces of the right ear.
- Treatment: Hautriwaic acid, dissolved in an appropriate vehicle, is applied topically to the ear at specified doses (e.g., 0.25, 0.5, and 1.0 mg/ear) immediately after TPA application.
- Assessment: After a set period (e.g., 4 hours), the thickness of both ears is measured using a micrometer. The degree of edema is calculated as the difference in thickness between the

TPA-treated and the untreated ear. The percentage of edema inhibition is then determined by comparing the treated groups to the TPA-only control group.



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Caption: Workflow for the TPA-induced acute inflammation model.

Inhibition of Voltage-Gated Sodium Channels in Dorsal Root Ganglion (DRG) Neurons

- Cell Culture: Primary culture of dorsal root ganglion (DRG) neurons from rodents.
- Electrophysiology: Whole-cell patch-clamp recordings are used to measure ionic currents across the neuronal membrane.
- Protocol:
 - Neurons are held at a holding potential of -80 mV.
 - Voltage-gated sodium channels are activated by a depolarizing step to 0 mV.
 - Hautriwaic acid is perfused into the recording chamber at various concentrations.
 - The amplitude of the sodium current is measured before and after the application of the compound to determine the degree of inhibition.
 - Tetrodotoxin (TTX) is used to confirm the presence of TTX-sensitive sodium channels.

Conclusion

Dehydrohautriwaic acid (Hautriwaic acid) is a clerodane diterpenoid with well-documented anti-inflammatory and antinociceptive properties. Its mechanism of action in pain reduction involves the blockade of voltage-gated sodium channels in sensory neurons, presenting a promising avenue for the development of non-opioid analgesics. Further research is warranted to explore its full therapeutic potential and to investigate other potential biological activities.

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